molecular formula C13H14N2O B12114798 N-(2-methoxyphenyl)benzene-1,2-diamine CAS No. 76754-74-0

N-(2-methoxyphenyl)benzene-1,2-diamine

Cat. No.: B12114798
CAS No.: 76754-74-0
M. Wt: 214.26 g/mol
InChI Key: RRMVBUOCCIVITB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)benzene-1,2-diamine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Photoreaction Method

      Starting Materials: 4-methoxyazobenzenes.

      Reaction Conditions: Irradiation in dimethylformamide (DMF) containing 0.5 M hydrochloric acid.

      Major Product: N-(2-methoxyphenyl)benzene-1,2-diamine.

  • Aromatic Substitution

      Starting Materials: 2-methoxyaniline and 1,2-dibromobenzene.

      Reaction Conditions: Conducted in the presence of a palladium catalyst under a nitrogen atmosphere.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aromatic substitution reactions, utilizing optimized catalysts and reaction conditions to maximize yield and purity. The process often includes steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives, such as quinones.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).

      Products: Reduced amine derivatives.

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine).

      Conditions: Carried out in the presence of a catalyst or under UV light.

      Products: Halogenated derivatives.

Scientific Research Applications

Chemistry

N-(2-methoxyphenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines. These heterocycles are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. It has been investigated for its role in the development of inhibitors targeting specific enzymes and receptors, such as cyclooxygenase (COX) and platelet-derived growth factor receptor (PDGFR) .

Industry

In the materials science field, this compound is utilized in the production of optoelectronic materials, including organic light-emitting diodes (OLEDs). Its derivatives are known for their electronic properties and stability, making them suitable for use in advanced electronic devices .

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)benzene-1,2-diamine

    • Similar structure but with the methoxy group at the para position.
    • Exhibits different reactivity and physical properties due to the positional isomerism.
  • N-(2-methylphenyl)benzene-1,2-diamine

    • Contains a methyl group instead of a methoxy group.
    • Shows variations in electronic effects and steric hindrance.

Uniqueness

N-(2-methoxyphenyl)benzene-1,2-diamine is unique due to the presence of the methoxy group at the ortho position, which influences its electronic properties and reactivity. This positional arrangement can enhance its ability to participate in specific chemical reactions and interact with biological targets more effectively compared to its isomers and analogs.

Properties

IUPAC Name

2-N-(2-methoxyphenyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMVBUOCCIVITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442095
Record name N-(2-methoxyphenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76754-74-0
Record name N-(2-methoxyphenyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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